(S)-2-{[(2-Chloro-acetyl)-ethyl-amino]-methyl}-pyrrolidine-1-carboxylic acid tert-butyl ester (S)-2-{[(2-Chloro-acetyl)-ethyl-amino]-methyl}-pyrrolidine-1-carboxylic acid tert-butyl ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC13478552
InChI: InChI=1S/C14H25ClN2O3/c1-5-16(12(18)9-15)10-11-7-6-8-17(11)13(19)20-14(2,3)4/h11H,5-10H2,1-4H3/t11-/m0/s1
SMILES: CCN(CC1CCCN1C(=O)OC(C)(C)C)C(=O)CCl
Molecular Formula: C14H25ClN2O3
Molecular Weight: 304.81 g/mol

(S)-2-{[(2-Chloro-acetyl)-ethyl-amino]-methyl}-pyrrolidine-1-carboxylic acid tert-butyl ester

CAS No.:

Cat. No.: VC13478552

Molecular Formula: C14H25ClN2O3

Molecular Weight: 304.81 g/mol

* For research use only. Not for human or veterinary use.

(S)-2-{[(2-Chloro-acetyl)-ethyl-amino]-methyl}-pyrrolidine-1-carboxylic acid tert-butyl ester -

Specification

Molecular Formula C14H25ClN2O3
Molecular Weight 304.81 g/mol
IUPAC Name tert-butyl (2S)-2-[[(2-chloroacetyl)-ethylamino]methyl]pyrrolidine-1-carboxylate
Standard InChI InChI=1S/C14H25ClN2O3/c1-5-16(12(18)9-15)10-11-7-6-8-17(11)13(19)20-14(2,3)4/h11H,5-10H2,1-4H3/t11-/m0/s1
Standard InChI Key FFUBMRYZQSQPJA-NSHDSACASA-N
Isomeric SMILES CCN(C[C@@H]1CCCN1C(=O)OC(C)(C)C)C(=O)CCl
SMILES CCN(CC1CCCN1C(=O)OC(C)(C)C)C(=O)CCl
Canonical SMILES CCN(CC1CCCN1C(=O)OC(C)(C)C)C(=O)CCl

Introduction

The compound (S)-2-{[(2-Chloro-acetyl)-ethyl-amino]-methyl}-pyrrolidine-1-carboxylic acid tert-butyl ester is a synthetic organic molecule with applications in medicinal chemistry and organic synthesis. It contains functional groups such as a pyrrolidine ring, a tert-butyl ester, and a chloroacetyl moiety, making it versatile for chemical modifications and potential biological activity.

This article provides an in-depth overview of its structure, synthesis, properties, and potential applications.

Synthesis

The synthesis of (S)-2-{[(2-Chloro-acetyl)-ethyl-amino]-methyl}-pyrrolidine-1-carboxylic acid tert-butyl ester typically involves multi-step organic reactions. Below is a general outline:

  • Starting Material Preparation:

    • The pyrrolidine ring is synthesized or sourced with appropriate stereochemistry.

    • Chloroacetyl chloride is used as a reagent for introducing the chloroacetyl group.

  • Amide Bond Formation:

    • The chloroacetyl chloride reacts with an ethylamine derivative under basic conditions to form the ethylamino-chloroacetyl intermediate.

  • Esterification/Protection:

    • The carboxylic acid functionality on the pyrrolidine ring is protected using tert-butyl alcohol in the presence of an acid catalyst (e.g., HCl or sulfuric acid).

  • Final Assembly:

    • The intermediate compounds are coupled via reductive amination or other coupling methods to yield the final product.

Applications

The compound's structural features make it relevant in various fields:

  • Medicinal Chemistry:

    • The chloroacetyl group can act as a reactive handle for further derivatization, potentially leading to bioactive molecules.

    • Pyrrolidine derivatives are often explored for their pharmacological properties, including enzyme inhibition and receptor modulation.

  • Synthetic Intermediates:

    • The tert-butyl ester serves as a protecting group that can be removed under acidic conditions, allowing further functionalization of the carboxylic acid.

  • Biological Studies:

    • Compounds with similar structures have been investigated for antimicrobial, antiviral, and anti-inflammatory activities.

Data Table: Key Characteristics

PropertyValue/Description
Molecular FormulaC13H23ClN2O3
Molecular Weight~290.79 g/mol
Functional GroupsPyrrolidine, Chloroacetyl, Tert-butyl Ester
Stereochemistry(S)-Configuration
SolubilityLikely soluble in polar organic solvents
ReactivitySusceptible to nucleophilic substitution

Challenges and Future Directions

While promising, challenges include:

  • Stereoselective Synthesis: Ensuring high enantiomeric purity during synthesis.

  • Stability: The chloroacetyl group may hydrolyze under aqueous conditions.

  • Biological Evaluation: Further studies are needed to assess its pharmacological potential.

Future research could focus on modifying this scaffold to enhance biological activity or exploring its role as an intermediate in complex molecule synthesis.

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